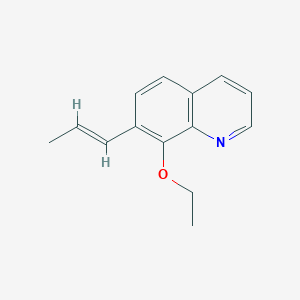
(E)-8-Ethoxy-7-(prop-1-en-1-yl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-8-Ethoxy-7-(prop-1-en-1-yl)quinoline is a quinoline derivative with a unique structure that includes an ethoxy group at the 8th position and a prop-1-en-1-yl group at the 7th position. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-Ethoxy-7-(prop-1-en-1-yl)quinoline can be achieved through various synthetic routes. One common method involves the Skraup synthesis, which is a classical method for the preparation of quinoline derivatives. This method typically involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Another method is the Friedländer synthesis, which involves the reaction of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of a base. The Conrad–Limpach synthesis and the Doebner–Miller reaction are also used for the preparation of quinoline derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental considerations. Green chemistry approaches, such as the use of microwave-assisted reactions and solvent-free conditions, are increasingly being adopted in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
(E)-8-Ethoxy-7-(prop-1-en-1-yl)quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can introduce halogens or other functional groups onto the quinoline ring .
Applications De Recherche Scientifique
(E)-8-Ethoxy-7-(prop-1-en-1-yl)quinoline has several scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound is investigated for its potential use in drug development.
Mécanisme D'action
The mechanism of action of (E)-8-Ethoxy-7-(prop-1-en-1-yl)quinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with DNA replication in microbial cells. The exact mechanism depends on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinine: A well-known antimalarial drug with a quinoline structure.
Chimanine: A quinoline alkaloid with antiprotozoal activity.
Cryptolepine: Another quinoline alkaloid with antimicrobial properties.
Uniqueness
(E)-8-Ethoxy-7-(prop-1-en-1-yl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H15NO |
|---|---|
Poids moléculaire |
213.27 g/mol |
Nom IUPAC |
8-ethoxy-7-[(E)-prop-1-enyl]quinoline |
InChI |
InChI=1S/C14H15NO/c1-3-6-12-9-8-11-7-5-10-15-13(11)14(12)16-4-2/h3,5-10H,4H2,1-2H3/b6-3+ |
Clé InChI |
CCAASCAAAMAWCT-ZZXKWVIFSA-N |
SMILES isomérique |
CCOC1=C(C=CC2=C1N=CC=C2)/C=C/C |
SMILES canonique |
CCOC1=C(C=CC2=C1N=CC=C2)C=CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,7-Dimethyl-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one](/img/structure/B11889569.png)
![Indeno[1,2-b]quinolizine](/img/structure/B11889572.png)

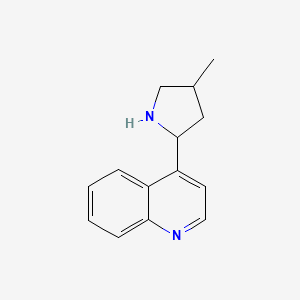
![2,6-Diazaspiro[4.5]decane, 2-(3-pyridinyl)-](/img/structure/B11889578.png)
![1'H-Spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11889587.png)
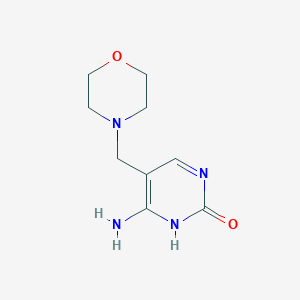
![5-(Aminomethyl)-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B11889622.png)
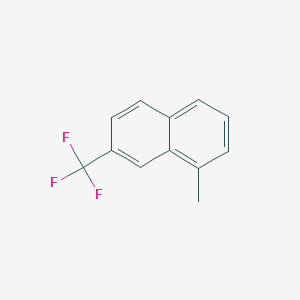

![1,3-Dimethylchromeno[2,3-C]pyrazol-4(1H)-one](/img/structure/B11889636.png)
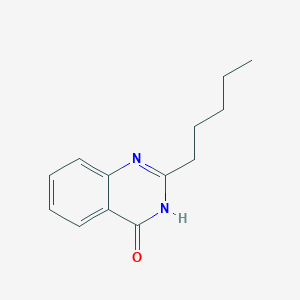
![[1-(N-Acetylglycyl)pyrrolidin-2-yl]boronic acid](/img/structure/B11889655.png)
![2,4-Dichloropyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B11889662.png)
